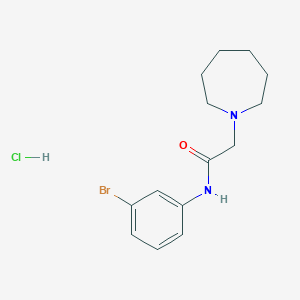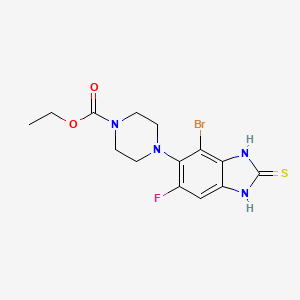
2-(1-azepanyl)-N-(3-bromophenyl)acetamide hydrochloride
説明
2-(1-azepanyl)-N-(3-bromophenyl)acetamide hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ABAH, and it is a member of the amide family of compounds. ABAH has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential as a therapeutic agent. In
作用機序
The mechanism of action of ABAH is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of ion channels. ABAH has been shown to bind to the GABA-A receptor, which is a key regulator of neuronal activity. This binding results in the modulation of neurotransmitter release, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
ABAH has a wide range of biochemical and physiological effects. It has been shown to have potent anti-inflammatory properties, and it is believed to have potential as a therapeutic agent for a range of inflammatory disorders. ABAH has also been shown to have potent analgesic properties, and it is believed to have potential as a pain management agent. Additionally, ABAH has been shown to have potential as an anti-cancer agent, and it is believed to have the ability to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the key advantages of ABAH is its potent and wide-ranging effects on the central nervous system. This makes it a valuable tool for researchers studying neurological disorders and the mechanisms of neuronal activity. Additionally, ABAH is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of ABAH in lab experiments. For example, it can be difficult to control the dose of ABAH, which can lead to variability in experimental results. Additionally, ABAH can have potent side effects, which can make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research on ABAH. One area of interest is the development of more precise dosing methods, which could help to reduce variability in experimental results. Additionally, there is interest in exploring the potential therapeutic applications of ABAH in a range of neurological disorders. Finally, there is interest in exploring the potential anti-cancer properties of ABAH, and in developing new analogs of the compound that could have even more potent effects.
科学的研究の応用
ABAH has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. ABAH has been shown to have potent effects on the central nervous system, and it is believed to have potential as a therapeutic agent for a range of neurological disorders. ABAH has also been studied for its potential anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(3-bromophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O.ClH/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17;/h5-7,10H,1-4,8-9,11H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTFLKFQCDYJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(allyloxy)phenyl]-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134573.png)
![1-(2,4-dimethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4134579.png)

![2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4134590.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B4134605.png)
![6-(4-nitrophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4134611.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4134620.png)
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-nitro-2-furamide](/img/structure/B4134625.png)
![4-amino-2-(benzylthio)-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4134629.png)
![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4134652.png)
![N-cyclopropyl-4-methoxy-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4134663.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4134675.png)
![N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134686.png)